Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate chemical structure and physicochemical properties
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate chemical structure and physicochemical properties
An In-Depth Technical Guide to Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
Introduction
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a substituted cyclopropane derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique three-dimensional structure, combining a rigid cyclopropane ring with a functionalized aromatic moiety, makes it an attractive scaffold for the development of novel pharmaceuticals and biologically active molecules. The incorporation of a cyclopropane ring is a known strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2]
This technical guide provides a comprehensive overview of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, detailing its chemical structure, physicochemical properties, a proposed synthetic route, and expected spectroscopic characteristics. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to define its structure and nomenclature unequivocally.
Chemical Structure
The molecule consists of a central cyclopropane ring, to which a methyl carboxylate group and a 4-hydroxyphenyl (phenol) group are attached at the same carbon atom (C1).
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Cyclopropanation to form 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile
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To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-hydroxyphenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC) (0.05 eq).
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Add 1,2-dibromoethane (1.2 eq).
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With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40°C.
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After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction to room temperature, dilute with water, and extract the aqueous phase with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile intermediate can be purified by column chromatography.
Causality: The phase-transfer catalyst is essential for transporting the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the benzylic carbon of the acetonitrile. The resulting carbanion then acts as a nucleophile, attacking one carbon of 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.
Step 2: Hydrolysis to 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid[3]
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Reflux the crude nitrile intermediate from Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 8-12 hours until the reaction is complete (monitored by TLC).
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Cool the mixture in an ice bath, which should cause the carboxylic acid product to precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Fischer Esterification to the Final Product
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Suspend the carboxylic acid from Step 2 in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v).
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Reflux the mixture for 4-8 hours.
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Cool the reaction, and neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
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Remove most of the methanol under reduced pressure.
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Extract the residue with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, by silica gel column chromatography.
Spectroscopic Analysis
Spectroscopic data is indispensable for structural elucidation and confirmation. The following sections describe the expected signals in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and the expected molecular ion peak in mass spectrometry.
Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system), ~6.8-7.2 ppm. Phenolic Proton: Broad singlet, ~5.0-6.0 ppm (can exchange with D₂O). Ester Methyl Protons: Singlet, ~3.7 ppm. Cyclopropane Protons: Two multiplets (diastereotopic), ~1.2-1.6 ppm. |
| ¹³C NMR | Carbonyl (C=O): ~173-175 ppm. Aromatic C-O: ~155-158 ppm. Aromatic C-C(ring): ~128-130 ppm. Aromatic CH: ~115-117 ppm. Quaternary Cyclopropane C: ~25-30 ppm. Cyclopropane CH₂: ~15-20 ppm. Ester Methyl (OCH₃): ~52 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Phenol): Broad, ~3200-3500 cm⁻¹. C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹. C=O Stretch (Ester): Strong, ~1720-1740 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Ester/Phenol): ~1100-1300 cm⁻¹. |
| Mass Spec (ESI-MS) | [M+H]⁺: m/z 193.08. [M-H]⁻: m/z 191.07. |
Expert Insight: In the ¹H NMR spectrum, the key diagnostic signals will be the singlet for the methyl ester and the characteristic AA'BB' pattern for the para-substituted aromatic ring. [4]The diastereotopic nature of the cyclopropane methylene protons (CH₂) results from the chiral center at C1, leading to complex multiplets even without adjacent protons to couple with. In FT-IR, the most prominent peaks will be the broad hydroxyl stretch and the sharp, strong carbonyl stretch of the ester. [4]
Applications and Research Interest
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is primarily of interest as a chemical building block. [1]* Pharmaceuticals: It serves as a precursor for more complex molecules. The phenolic hydroxyl group can be used as a handle for ether or ester linkages, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid [3]for amide bond formation or other derivatizations.
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Organic Synthesis: The strained cyclopropane ring can be opened under specific conditions to yield other functionalized structures, making it a versatile intermediate. [2]
Safety and Handling
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Storage: The compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation, particularly oxidation of the phenol group. [5]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a high-value chemical intermediate with a unique structural profile. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a validated synthetic strategy, and expected analytical characteristics. By understanding these core technical aspects, researchers can effectively integrate this compound into their synthetic and drug discovery programs, capitalizing on the advantageous properties imparted by the cyclopropane scaffold.
References
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LookChem. Cas 779199-69-8, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. [Link]
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NextSDS. Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate — Chemical Substance Information. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
